TRANS-STILBENE-D10

Description

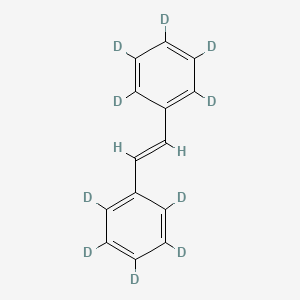

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-FHJPSXJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TRANS-STILBENE-D10: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological relevance of TRANS-STILBENE-D10 for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is a deuterated isotopologue of trans-stilbene, where the ten hydrogen atoms on the two phenyl rings are replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard in analytical chemistry.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₂D₁₀ | N/A |

| Molecular Weight | 190.31 g/mol | N/A |

| CAS Number | 20748-24-7 | N/A |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 123-125 °C (for non-deuterated) | [3][4] |

| Boiling Point | 305-307 °C at 744 mmHg (for non-deuterated) | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and benzene (for non-deuterated) | [5][6] |

Experimental Protocols

Proposed Synthesis of this compound via Wittig Reaction

This protocol describes a plausible method for the synthesis of this compound based on the well-established Wittig reaction, a common method for forming alkenes.[3][4][7] This proposed synthesis utilizes deuterated starting materials.

Materials:

-

Benzaldehyde-d5

-

Benzyltriphenylphosphonium chloride-d5

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride-d5 in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol dropwise to the phosphonium salt solution with stirring. The formation of the ylide is often indicated by a color change.

-

Wittig Reaction: To the ylide solution, add a solution of benzaldehyde-d5 in anhydrous methanol dropwise.

-

Allow the reaction mixture to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. The product, this compound, will precipitate out of the solution as it is insoluble in water.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a non-polar eluent (e.g., hexane/ethyl acetate mixture).

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Workflow for the proposed synthesis of this compound.

Purification by Recrystallization and Vacuum Distillation

For high-purity this compound, a combination of recrystallization and vacuum distillation can be employed, as described for trans-stilbene.[8]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Collect the crystals by filtration.

-

For further purification, subject the recrystallized product to vacuum distillation. The distillation should be performed at a reduced pressure (e.g., < 4 mm Hg) and a temperature range of 129-136 °C (for non-deuterated).[8]

-

The distillation process can be repeated to achieve higher purity.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for verifying the structure and isotopic enrichment of this compound.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[9][10][11][12][13]

-

Ensure the sample is fully dissolved; filter if any particulate matter is present.[9][10]

Data Acquisition (¹H NMR):

-

Acquire a ¹H NMR spectrum. Due to the deuteration of the phenyl rings, the aromatic proton signals will be absent or significantly reduced. The primary signal of interest will be the singlet corresponding to the two vinylic protons.

-

The chemical shift of the vinylic protons in trans-stilbene is typically around 7.1 ppm.

Data Acquisition (²H NMR):

-

Acquire a ²H (Deuterium) NMR spectrum to confirm the incorporation of deuterium into the aromatic rings.

Data Acquisition (¹³C NMR):

-

Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.

Mass Spectrometric Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and isotopic purity of this compound.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The concentration should be optimized for the specific instrument being used.

Data Acquisition (Electron Ionization - MS):

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum. The molecular ion peak (M⁺) for this compound is expected at m/z 190.3.

-

Analyze the isotopic distribution of the molecular ion peak to determine the level of deuterium incorporation. A general method for determining the enrichment of isotopically labeled molecules involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[14]

Biological Context and Signaling Pathways

Stilbenoids, the class of compounds to which trans-stilbene belongs, are known to exhibit a wide range of biological activities and can modulate various signaling pathways. While specific studies on this compound are limited, the biological effects of its non-deuterated counterpart and other stilbenoids provide valuable insights.

Metabolism of trans-Stilbene

In vivo, trans-stilbene is metabolized by cytochrome P450 (CYP) enzymes, primarily through hydroxylation of the phenyl rings. The use of this compound in metabolic studies can help elucidate the kinetic isotope effect of these reactions, providing information on the reaction mechanism.

Modulation of Signaling Pathways

Stilbenoids have been shown to interact with multiple signaling pathways implicated in various diseases, including cancer and neurodegenerative disorders.

One of the key pathways modulated by stilbenoids is the PI3K/Akt signaling pathway .[10] This pathway is crucial for cell survival, proliferation, and growth. Some stilbenoids have been shown to activate this pathway, leading to neuroprotective effects.[10]

Diagram 2: Simplified PI3K/Akt Signaling Pathway Modulated by Stilbenoids

Caption: Stilbenoid modulation of the PI3K/Akt signaling pathway.

References

- 1. isotopically labeled compounds: Topics by Science.gov [science.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www1.udel.edu [www1.udel.edu]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to TRANS-STILBENE-D10 (CAS Number: 20748-24-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TRANS-STILBENE-D10, a deuterated isotopologue of trans-stilbene. This document consolidates essential chemical and physical data, detailed experimental protocols for its synthesis, and analytical methodologies. The information is intended to support research and development activities where isotopic labeling is utilized for tracing, quantification, and mechanistic studies.

Chemical and Physical Properties

This compound, with the CAS number 20748-24-7, is a stable isotope-labeled compound where ten hydrogen atoms on the phenyl rings of trans-stilbene have been replaced by deuterium.[1][2] This isotopic substitution makes it a valuable internal standard in mass spectrometry-based quantitative analysis and a useful tracer in metabolic studies.

Table 1: Quantitative Data for this compound and its Non-Deuterated Analog

| Property | This compound | trans-Stilbene (Non-Deuterated) |

| CAS Number | 20748-24-7[1][2] | 103-30-0 |

| Molecular Formula | C₁₄H₂D₁₀ | C₁₄H₁₂ |

| Molecular Weight | 190.31 g/mol [1] | 180.25 g/mol |

| Appearance | White to off-white solid | Off-white crystals |

| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 123-125 °C |

| Boiling Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 305-307 °C at 744 mmHg |

| Solubility | Soluble in organic solvents like DMSO. | Soluble in DMSO.[3] |

| Purity | Typically ≥98% for commercially available standards.[4] | ≥96% for commercially available reagents. |

Experimental Protocols: Synthesis of this compound

Several synthetic routes can be employed for the preparation of trans-stilbene and its derivatives. The synthesis of this compound would involve the use of deuterated starting materials. The most common and effective methods include the Wittig reaction, McMurry coupling, and the Perkin reaction.

Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes.[5] For this compound, this would involve the reaction of a deuterated phosphorus ylide with a deuterated benzaldehyde.

Diagram 1: Wittig Reaction for this compound Synthesis

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Detailed Methodology:

-

Preparation of Benzyl-d7-triphenylphosphonium bromide:

-

Start with commercially available Benzene-d6.

-

Brominate Benzene-d6 using Bromine and a Lewis acid catalyst (e.g., FeBr₃) to yield Bromobenzene-d5.

-

Form a Grignard reagent from Bromobenzene-d5 with Magnesium in dry ether, followed by quenching with D₂O to introduce a deuterium atom at the benzylic position, which after subsequent bromination with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) yields Benzyl-d7-bromide.

-

React Benzyl-d7-bromide with triphenylphosphine (PPh₃) in a suitable solvent like toluene to form the phosphonium salt.

-

-

Ylide Formation:

-

Treat the Benzyl-d7-triphenylphosphonium bromide with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent (e.g., THF, ether) under an inert atmosphere to generate the corresponding phosphorus ylide.

-

-

Reaction with Benzaldehyde-d5:

-

Add commercially available Benzaldehyde-d5 to the ylide solution at low temperature (e.g., -78 °C to 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

-

McMurry Coupling

The McMurry reaction provides a method for the reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent. For the synthesis of the symmetrically substituted this compound, this reaction is highly efficient.

Diagram 2: McMurry Coupling for this compound Synthesis

Caption: General workflow for the McMurry coupling to synthesize this compound.

Detailed Methodology:

-

Preparation of the Low-Valent Titanium Reagent:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend a reducing agent such as zinc dust or lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran (THF).

-

Slowly add titanium tetrachloride (TiCl₄) to the suspension at a low temperature (e.g., 0 °C).

-

Reflux the mixture for several hours to generate the active low-valent titanium species.

-

-

Coupling Reaction:

-

To the cooled slurry of the low-valent titanium reagent, add a solution of Benzaldehyde-d5 in THF.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture and quench by slow addition of aqueous potassium carbonate or dilute hydrochloric acid.

-

Filter the mixture through a pad of celite to remove titanium oxides.

-

Extract the filtrate with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product by column chromatography or recrystallization.

-

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the characterization of this compound. Due to the deuterium substitution on the aromatic rings, the ¹H NMR spectrum is significantly simplified, primarily showing the signal for the vinylic protons. The ¹³C NMR spectrum provides information about the carbon skeleton.

Table 2: Predicted and Reported NMR Data for Stilbenes

| Nucleus | trans-Stilbene (in CDCl₃) Chemical Shift (δ) ppm | This compound (Predicted) |

| ¹H NMR | ~7.15 (s, 2H, vinylic), 7.21-7.48 (m, 10H, aromatic) | ~7.15 (s, 2H, vinylic) |

| ¹³C NMR | ~126.5, 127.6, 128.7 (aromatic CH), ~129.0 (vinylic CH), ~137.3 (quaternary aromatic C)[6][7] | Signals for deuterated carbons will be triplets (due to C-D coupling) and shifted slightly upfield. |

Note: The actual chemical shifts for this compound may vary slightly from the predicted values.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound. The electron ionization (EI) mass spectrum of non-deuterated trans-stilbene shows a prominent molecular ion peak (m/z 180) and characteristic fragmentation patterns.[8][9][10][11]

Table 3: Mass Spectrometry Data

| Compound | Molecular Ion (M⁺) [m/z] | Major Fragments [m/z] (relative intensity) |

| trans-Stilbene | 180 | 179 (M-H)⁺, 165 (M-CH₃)⁺, 152 (M-C₂H₂)⁺[8][9][10][11] |

| This compound | 190[1] | Expected fragments would be shifted by the mass of the deuterium atoms. For example, loss of a deuterium would result in a fragment at m/z 188. |

Diagram 3: Logical Relationship of Analytical Techniques

Caption: A typical workflow for the synthesis, purification, and analysis of this compound.

Applications in Research and Development

This compound is a valuable tool in various scientific disciplines:

-

Pharmacokinetic Studies: It serves as an ideal internal standard for the quantification of trans-stilbene and its metabolites in biological matrices using LC-MS or GC-MS.

-

Metabolic Research: The deuterium labels allow for the tracing of metabolic pathways of stilbene-based compounds, aiding in the identification of novel metabolites.

-

Environmental Analysis: Used as a standard for the detection and quantification of stilbene derivatives in environmental samples.[4]

-

Materials Science: Employed in studies of molecular motion and dynamics in polymers and other materials.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for more specialized procedures and applications.

References

- 1. This compound (rings-D10) | C14H12 | CID 10535700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (rings-d10) | LGC Standards [lgcstandards.com]

- 3. Buy Online CAS Number 20748-24-7 - TRC - this compound (rings-d10) | LGC Standards [lgcstandards.com]

- 4. ð¡ðððð -Stilbene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-3322-0.5 [isotope.com]

- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRANS-STILBENE(103-30-0) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. massbank.eu [massbank.eu]

- 9. TRANS-STILBENE(103-30-0) MS spectrum [chemicalbook.com]

- 10. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (E)-Stilbene [webbook.nist.gov]

TRANS-STILBENE-D10: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for TRANS-STILBENE-D10. While specific quantitative stability data for this deuterated isotopologue is not extensively published, this document synthesizes information on the stability of trans-stilbene, general practices for handling deuterated standards, and established regulatory guidelines for stability testing. The experimental protocols and data presented herein are illustrative and based on industry-standard methodologies, such as those outlined by the International Council for Harmonisation (ICH).

Executive Summary

This compound, like its non-deuterated counterpart, is a stable crystalline solid under recommended storage conditions. The primary stability concerns are photo-isomerization and oxidation. Exposure to UV and fluorescent light can induce a trans-to-cis isomerization, which may be followed by photocyclization to form phenanthrene-like structures.[1][2][3] The compound is also incompatible with strong oxidizing agents.[4][5] For optimal stability, this compound should be stored in a cool, dry, and dark environment, and for long-term storage, particularly in solution, freezing is recommended.[4][5][6][7][8][9]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1,2,3,4,5-pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene | [2] |

| Synonyms | (E)-Stilbene-d10, trans-1,2-Diphenylethylene-d10 | [10] |

| CAS Number | 20748-24-7 | [2][10] |

| Molecular Formula | C₁₄D₁₀H₂ | [2] |

| Molecular Weight | 190.31 g/mol | [11] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity | ≥98 atom % D, ≥98% Chemical Purity | [2] |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by light, temperature, and the presence of oxidizing agents. The deuteration on the phenyl rings is not expected to significantly alter the fundamental degradation pathways observed for trans-stilbene.

Photodegradation

The most significant degradation pathway for trans-stilbene is photo-induced isomerization and cyclization.[1][2] Upon exposure to UV or even ambient fluorescent light, the thermodynamically more stable trans-isomer can convert to the cis-isomer.[2][3] Further irradiation can lead to an irreversible intramolecular cyclization to form dihydrophenanthrene, which is subsequently oxidized to phenanthrene.[1][2]

Oxidative Degradation

Trans-stilbene is susceptible to oxidation, particularly by strong oxidizing agents.[4][5] Ozonolysis, for example, can cleave the central carbon-carbon double bond to yield benzaldehyde (in this case, deuterated benzaldehyde), which can be further oxidized to benzoic acid.[12] Microbial degradation has also been shown to proceed through a similar pathway involving the formation of benzaldehyde and benzoic acid.[13][14]

Recommended Storage and Handling

Based on the known stability of trans-stilbene and general guidelines for deuterated standards, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Solid Form

| Condition | Temperature | Duration | Packaging |

| Long-Term | -20°C | 3 years (typical) | Tightly sealed, light-resistant container (e.g., amber vial) |

| Mid-Term | 4°C | 2 years (typical) | Tightly sealed, light-resistant container |

| Short-Term | Room Temperature | Months | Tightly sealed, light-resistant container, in a desiccator |

Note: These durations are illustrative and should be confirmed by real-time stability studies. Data is extrapolated from supplier recommendations for the non-deuterated compound.[6]

Handling:

-

Handle in a well-ventilated area.[4]

-

Avoid formation of dust.[4]

-

Keep away from heat and sources of ignition.[4]

-

Protect from light during handling and weighing.[9]

In Solution

| Condition | Temperature | Duration | Comments |

| Long-Term | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Short-Term | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Note: Data is based on typical supplier recommendations.[8]

Solvent Selection:

-

For analytical standards, methanol or acetonitrile are common choices.

-

Avoid acidic or basic solutions for long-term storage to minimize the risk of deuterium-proton exchange.[4]

Experimental Protocols for Stability Assessment

The following protocols are based on ICH guidelines (Q1A and Q1B) and represent a robust framework for assessing the stability of this compound.[1][5][7]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally considered optimal.[15]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 1 mg/mL in methanol. Add an equal volume of 1N HCl. Heat at 60°C for 24 hours. Neutralize before analysis. |

| Base Hydrolysis | Dissolve 1 mg/mL in methanol. Add an equal volume of 1N NaOH. Heat at 60°C for 24 hours. Neutralize before analysis. |

| Oxidation | Dissolve 1 mg/mL in methanol. Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. |

| Thermal Degradation | Store solid compound at 80°C for 7 days. Also, heat a solution (1 mg/mL in methanol) at 60°C for 7 days. |

| Photostability | Expose solid compound and a solution (1 mg/mL in methanol) in a photostability chamber to an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt-hours/m². A dark control sample should be stored under the same temperature conditions.[5] |

Long-Term and Accelerated Stability Protocol

Objective: To establish a re-test period or shelf life for the compound under defined storage conditions.

| Study Type | Storage Condition | Testing Time Points |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Analytical Method: Stability-Indicating HPLC-UV

-

Instrument: HPLC with a diode array detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λmax of trans-stilbene (approx. 300-320 nm).

-

Analysis: Quantify the peak area of this compound and any degradation products. Peak purity should be assessed using the DAD to ensure the main peak is not co-eluting with degradants.

Illustrative Stability Data

The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile.

Table 1: Forced Degradation of this compound (Solid State)

| Stress Condition | Duration | % Assay of this compound | Total Impurities (%) | Observations |

| Control | 7 days | 99.9 | <0.1 | No change |

| Thermal (80°C) | 7 days | 99.5 | 0.5 | Slight discoloration |

| Photostability | ICH Q1B | 85.2 | 14.8 | Significant formation of cis-isomer and other degradants |

Table 2: Forced Degradation of this compound (1 mg/mL in Methanol)

| Stress Condition | Duration | % Assay of this compound | Total Impurities (%) | Observations |

| Control | 24 hours | 99.8 | 0.2 | No change |

| 1N HCl, 60°C | 24 hours | 99.1 | 0.9 | Minor degradation |

| 1N NaOH, 60°C | 24 hours | 98.5 | 1.5 | Minor degradation |

| 3% H₂O₂, RT | 24 hours | 92.3 | 7.7 | Formation of oxidative degradants |

| Photostability | ICH Q1B | 78.9 | 21.1 | Rapid isomerization and degradation |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a stability study on this compound.

Conclusion

This compound is a stable compound when stored and handled correctly. The primary risk to its integrity comes from exposure to light, which can cause isomerization and further degradation. It is also susceptible to strong oxidizing agents. For use as a reference standard in research and drug development, it is imperative to store the material under inert, dark, and cool or frozen conditions. The stability of working solutions should be monitored, and fresh solutions should be prepared regularly. The implementation of a formal stability testing program, as outlined in this guide, is essential for ensuring the accuracy and reliability of any quantitative studies employing this compound.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. This compound (rings-d10) | LGC Standards [lgcstandards.com]

- 3. ijrpp.com [ijrpp.com]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. klimatest.eu [klimatest.eu]

- 7. database.ich.org [database.ich.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy Online CAS Number 20748-24-7 - TRC - this compound (rings-d10) | LGC Standards [lgcstandards.com]

- 12. ikev.org [ikev.org]

- 13. researchgate.net [researchgate.net]

- 14. biopharminternational.com [biopharminternational.com]

- 15. lubrizolcdmo.com [lubrizolcdmo.com]

Technical Guide: Solubility and Applications of TRANS-STILBENE-D10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of trans-stilbene-d10 in organic solvents, relevant experimental protocols for its determination, and its context within drug development and metabolic pathways. Given the scarcity of direct solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, trans-stilbene, based on the well-established principle that deuteration has a negligible effect on the solubility properties of molecules in organic solvents.[1]

Solubility Profile of this compound

Trans-stilbene is a non-polar organic compound, a characteristic that dictates its solubility behavior.[2] Following the principle of "like dissolves like," it is highly soluble in non-polar organic solvents and poorly soluble in polar solvents like water.[2][3]

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for trans-stilbene, which serves as a reliable proxy for this compound. The data is compiled from various scientific sources and presented for easy comparison.

| Solvent | Molar Solubility (mol dm⁻³) at 298 K (25°C) | Solubility (g/L) at 298 K (25°C) | Reference |

| n-Hexane | 0.076 | 13.70 | [4] |

| Cyclohexane | 0.141 | 25.41 | [4] |

| Carbon Tetrachloride | 0.813 | 146.53 | [4] |

| 1,2-Dichloroethane | 0.832 | 149.95 | [4] |

| Benzene | 1.096 | 197.54 | [4] |

| Toluene | 0.933 | 168.16 | [4] |

| Diethyl Ether | 0.617 | 111.21 | [4] |

| Dibutyl Ether | 0.355 | 64.00 | [4] |

| Tetrahydrofuran (THF) | 1.148 | 206.91 | [4] |

| Dioxane | 0.871 | 156.99 | [4] |

| Acetone | 0.537 | 96.79 | [4] |

| Ethyl Acetate | 0.550 | 99.14 | [4] |

| Propan-1-ol | 0.089 | 16.04 | [4] |

| Butan-1-ol | 0.093 | 16.76 | [4] |

| Methanol | 0.035 | 6.31 | [4] |

| Ethanol | 0.051 | 9.19 | [4] |

| Acetonitrile | 0.282 | 50.82 | [4] |

| Dimethyl Sulfoxide (DMSO) | ~0.277 | 50.00 | [5] |

| Water | 1.61 x 10⁻⁶ | 0.00029 | [6] |

Note: The molecular weight of trans-stilbene (180.25 g/mol ) was used for g/L conversion from molar solubility. The molecular weight of this compound is approximately 190.31 g/mol .[7] The DMSO solubility was reported as 50 mg/mL and converted.[5]

Qualitative Solubility Summary

-

Highly Soluble In : Benzene, Ether, Toluene, Chloroform.[2][6][8][9]

-

Slightly Soluble In : Ethanol.[6]

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for determining the solubility of a solid organic compound like this compound.

Materials and Equipment

-

Analytical balance

-

Spatula

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes

-

Fume hood

-

Compound of interest (this compound)

-

A range of organic solvents

Procedure

-

Preparation : Accurately weigh a small, known mass of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition : Using a pipette, add a small, precise volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Agitation : Stopper the test tube and shake it vigorously for 1-2 minutes. A vortex mixer is recommended for thorough mixing.[10][11]

-

Observation : Visually inspect the solution. If all the solid has dissolved, the compound is considered soluble at or above the current concentration.

-

Incremental Addition : If the solid has not completely dissolved, continue to add the solvent in small, known increments (e.g., 0.1 mL). After each addition, repeat the agitation step (Step 3) and observation (Step 4).

-

Endpoint Determination : The point at which the solid completely dissolves is the saturation point. Record the total volume of solvent added.

-

Calculation : Calculate the solubility using the initial mass of the solute and the total volume of the solvent required for complete dissolution. Express the result in units such as g/L or mg/mL.

-

Classification : If the compound does not dissolve after adding a significant volume of solvent (e.g., 3 mL to 10 mg of solute), it can be classified as "insoluble" or "sparingly soluble" in that solvent.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid compound.

Relevance in Drug Development and Metabolism

Stilbenes are a class of compounds of significant interest in drug research due to their wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[12][13] Trans-stilbene and its derivatives serve as a "privileged structure" or scaffold for designing novel therapeutic agents.[12] For instance, new trans-stilbene benzenesulfonamide derivatives have been synthesized and evaluated as potential antitumor agents.[14]

Metabolic Activation Pathway

In the context of drug development, understanding a compound's metabolic fate is critical. Trans-stilbene itself can be biologically inactive but may be converted into active metabolites within the body. Studies using rat liver microsomes have shown that trans-stilbene is metabolized into hydroxylated forms, trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene, which exhibit significant estrogenic activity.[15] This metabolic activation is mediated by cytochrome P450 enzymes and can be inhibited by compounds like SKF 525-A and α-naphthoflavone.[15]

The diagram below illustrates this metabolic pathway.

Caption: Metabolic conversion of trans-stilbene to active metabolites.

References

- 1. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ws [chem.ws]

- 4. digital.library.unt.edu [digital.library.unt.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. This compound (rings-D10) | C14H12 | CID 10535700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. TRANS-STILBENE | 103-30-0 [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stilbene derivatives as new perspective in antifungal medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic activation of the proestrogens trans-stilbene and trans-stilbene oxide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of TRANS-STILBENE-D10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for trans-stilbene-d10 (perdeuterated phenyl rings). The information presented herein is essential for the characterization and analysis of this isotopically labeled compound in various research and development applications. This document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. While direct experimental data for this specific isotopologue is not widely published, the provided data is based on established spectroscopic principles and data from the non-deuterated analogue, trans-stilbene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The deuteration of the phenyl rings simplifies the ¹H NMR spectrum significantly, leaving only the signals from the vinylic protons.

¹H NMR (Proton NMR): In a standard organic solvent like CDCl₃, the ¹H NMR spectrum of this compound is expected to show a singlet corresponding to the two equivalent vinylic protons. The aromatic region will be devoid of signals due to the replacement of protons with deuterium.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for all carbon atoms. The carbons in the deuterated phenyl rings will exhibit reduced signal intensity and may show splitting due to coupling with deuterium (a triplet for C-D). The chemical shifts will be similar to those of non-deuterated trans-stilbene.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Vinylic H | ~7.1 | Singlet | -CH=CH- |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| C1 | ~137 | C (ipso) |

| C2/C6 | ~129 | C-D (ortho) |

| C3/C5 | ~128 | C-D (meta) |

| C4 | ~127 | C-D (para) |

| Vinylic C | ~129 | -CH=CH- |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within the molecule. For this compound, the characteristic absorptions of the alkene and the deuterated aromatic rings are of primary interest. The C-D stretching and bending vibrations will appear at lower wavenumbers compared to the corresponding C-H vibrations in the non-deuterated compound.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-D Stretch (aromatic) | ~2250 | Medium |

| C=C Stretch (alkene) | ~1640 | Medium |

| C=C Stretch (aromatic) | ~1580, ~1470 | Medium-Strong |

| =C-H Bend (trans-alkene, out-of-plane) | ~960 | Strong |

| C-D Bend (aromatic, out-of-plane) | ~700-800 | Strong |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, solution).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 190, corresponding to the molecular formula C₁₄H₂D₁₀.

The fragmentation pattern is expected to be similar to that of trans-stilbene, with the key difference being the increased mass of fragments containing the deuterated phenyl rings.

| m/z | Relative Abundance | Possible Fragment |

| 190 | High | [M]⁺ (Molecular Ion) |

| 189 | High | [M-H]⁺ or [M-D]⁺ |

| 112 | Medium | [C₇HD₅]⁺ (Deuterated Tropylium Ion) |

| 82 | Medium | [C₆D₅]⁺ (Deuterated Phenyl Ion) |

Note: The relative abundances are estimates and can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ in a small vial.

-

Use the vortex mixer to ensure the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of deuterium, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

Process the spectra using the spectrometer's software (e.g., Fourier transform, phase correction, baseline correction, and referencing to TMS at 0 ppm).

FTIR-ATR Spectroscopy

Objective: To obtain an infrared spectrum of solid this compound.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropyl alcohol or other suitable solvent for cleaning

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropyl alcohol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press to apply firm and even pressure on the sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

-

Process the spectrum by performing a background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time, molecular weight, and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane, hexane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., HP-5ms)

-

Autosampler vials with caps

-

Microsyringe

Procedure:

-

Prepare a dilute solution of this compound (e.g., ~10 µg/mL) in a suitable volatile solvent.[1]

-

Transfer the solution to a GC autosampler vial and cap it.

-

Set up the GC-MS method. A typical method might include:

-

Injector: Splitless mode, temperature at 250°C.

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

-

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

-

Acquire the data. The output will be a total ion chromatogram (TIC) showing peaks as a function of retention time, and a mass spectrum for each point in the chromatogram.

-

Analyze the data to determine the retention time of the this compound peak and to examine its corresponding mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of Deuterated trans-Stilbene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for producing deuterated trans-stilbene. Deuterium-labeled compounds are invaluable tools in mechanistic studies, metabolic profiling, and as internal standards in analytical chemistry. This document details various methodologies, offering experimental protocols and comparative data to aid researchers in selecting the most suitable approach for their specific needs.

Overview of Synthetic Strategies

The synthesis of deuterated trans-stilbene can be approached in two principal ways: by assembling the stilbene backbone using deuterated starting materials, or by direct deuterium exchange on the stilbene molecule. The choice of method depends on the desired deuteration pattern, required scale, and available starting materials. The most common and effective methods for constructing the carbon-carbon double bond of stilbene are the Wittig reaction, Horner-Wadsworth-Emmons reaction, McMurry coupling, Heck reaction, and olefin metathesis. Each of these can be adapted for the synthesis of deuterated analogs.

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis from an aldehyde or ketone and a phosphonium ylide. For deuterated trans-stilbene, this typically involves the reaction of a deuterated benzaldehyde with a deuterated or non-deuterated benzyltriphenylphosphonium halide, or vice versa. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions, often yielding a mixture of (E)- and (Z)-isomers.[1][2][3]

Reaction Pathway

Caption: Wittig reaction pathway for deuterated trans-stilbene synthesis.

Experimental Protocol

A general procedure for the synthesis of deuterated trans-stilbene via the Wittig reaction is as follows[4]:

-

Preparation of the Phosphonium Salt: A solution of deuterated benzyl chloride (e.g., benzyl-d7-chloride) and triphenylphosphine in an anhydrous solvent like toluene or chloroform is refluxed for several hours. The resulting precipitate, the deuterated benzyltriphenylphosphonium chloride, is filtered, washed, and dried.[4][5]

-

Ylide Formation: The dried phosphonium salt is suspended in an anhydrous ether, such as THF, under an inert atmosphere. A strong base, like n-butyllithium or sodium hydride, is added dropwise at 0°C to form the deep red-colored ylide.

-

Reaction with Aldehyde: A solution of deuterated benzaldehyde (e.g., benzaldehyde-d6) in the same anhydrous solvent is added to the ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization from ethanol to yield the deuterated trans-stilbene.[4]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It generally offers better (E)-selectivity for the resulting alkene and the water-soluble phosphate byproduct is more easily removed than triphenylphosphine oxide.[6][7]

Reaction Pathway

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol

A representative procedure for the HWE synthesis is as follows[1]:

-

Phosphonate Ester Synthesis (Arbuzov Reaction): Deuterated benzyl bromide is heated with an excess of triethyl phosphite to yield the corresponding diethyl benzylphosphonate. The excess triethyl phosphite is removed by distillation.

-

Olefination: The deuterated diethyl benzylphosphonate is dissolved in an anhydrous solvent like DMF or THF. A base, such as sodium hydride or sodium ethoxide, is added to generate the phosphonate carbanion. The mixture is then cooled, and deuterated benzaldehyde is added. The reaction is stirred at room temperature or gently heated to completion.

-

Workup and Purification: The reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography or recrystallization to afford highly pure deuterated trans-stilbene.

McMurry Coupling

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules to form an alkene, using a low-valent titanium reagent. This method is particularly useful for the synthesis of symmetrical stilbenes from a single deuterated aldehyde.[8]

Reaction Pathway

Caption: McMurry coupling for symmetrical deuterated trans-stilbene.

Experimental Protocol

A typical McMurry coupling procedure involves the following steps[8]:

-

Preparation of the Low-Valent Titanium Reagent: Under an inert atmosphere, titanium trichloride or titanium tetrachloride is suspended in an anhydrous solvent like THF. A reducing agent, such as a zinc-copper couple or lithium aluminum hydride, is added, and the mixture is refluxed for several hours to generate the black slurry of the active low-valent titanium species.

-

Coupling Reaction: A solution of deuterated benzaldehyde in anhydrous THF is added to the titanium slurry, and the mixture is refluxed for several hours.

-

Workup and Purification: The reaction is cooled and quenched by the slow addition of aqueous potassium carbonate. The mixture is filtered, and the filtrate is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. To synthesize deuterated trans-stilbene, deuterated styrene can be coupled with a deuterated aryl halide. This method offers good control over the stereochemistry, typically favoring the trans-isomer.[9][10]

Reaction Pathway

Caption: Heck reaction for deuterated trans-stilbene synthesis.

Experimental Protocol

A general procedure for the Heck reaction is as follows[11]:

-

Reaction Setup: A flask is charged with a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), a base (e.g., K2CO3 or Et3N), the deuterated aryl halide, and the deuterated styrene in a suitable solvent such as DMF or acetonitrile.

-

Reaction: The mixture is heated under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup and Purification: The reaction mixture is cooled, filtered to remove the palladium catalyst and salts, and the solvent is removed. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.

Olefin Metathesis

Olefin metathesis, particularly cross-metathesis using a Grubbs' catalyst, can be employed to synthesize symmetrical trans-stilbene from deuterated styrene. This reaction is often highly selective for the trans-isomer.[12]

Reaction Pathway

Caption: Olefin metathesis for symmetrical deuterated trans-stilbene.

Experimental Protocol

A typical procedure for olefin metathesis is as follows[12]:

-

Reaction Setup: Deuterated styrene is dissolved in an anhydrous, degassed solvent such as dichloromethane or toluene under an inert atmosphere. A Grubbs' catalyst (e.g., Grubbs' second generation) is added.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated. The progress of the reaction can be monitored by the evolution of ethene gas and by TLC or GC analysis.

-

Workup and Purification: Once the reaction is complete, the solvent is removed, and the residue is purified by column chromatography to separate the product from the catalyst residues and any remaining starting material.

Perkin Reaction (Multi-step)

The Perkin reaction can be used to synthesize α-phenylcinnamic acids, which can then be decarboxylated to form stilbene.[13][14][15] For a deuterated analog, deuterated benzaldehyde and deuterated phenylacetic acid would be used. This is a less direct, multi-step route.

Reaction Pathway

Caption: Perkin reaction followed by decarboxylation.

Experimental Protocol

-

Perkin Condensation: Deuterated benzaldehyde, deuterated acetic anhydride, and anhydrous sodium acetate are heated together at a high temperature (e.g., 180 °C) for several hours.[15]

-

Hydrolysis and Isolation: The reaction mixture is cooled and poured into water. The resulting precipitate, deuterated α-phenylcinnamic acid, is collected by filtration.

-

Decarboxylation: The dried deuterated α-phenylcinnamic acid is heated, often in the presence of a catalyst like copper powder, to induce decarboxylation and form deuterated stilbene.[14]

-

Purification: The resulting stilbene is purified by distillation, chromatography, or recrystallization.

Synthesis of Deuterated Starting Materials

The successful synthesis of deuterated trans-stilbene often relies on the availability of deuterated precursors.

-

Deuterated Benzaldehyde: Benzaldehyde can be deuterated at the formyl position by H/D exchange using D2O in the presence of a catalyst like N-heterocyclic carbenes (NHCs).[16][17][18] Aromatic ring deuteration can be achieved under more forcing conditions using deuterated acids or metal catalysts.

-

Deuterated Benzyltriphenylphosphonium Halides: These can be prepared from the corresponding deuterated benzyl halides.[19][20] Deuterated benzyl alcohols can be converted to the halides using reagents like thionyl chloride or phosphorus tribromide.[19]

Quantitative Data Summary

The following tables summarize the reported yields and deuterium incorporation for various synthetic methods.

Table 1: Comparison of Yields for Deuterated trans-Stilbene Synthesis

| Synthesis Method | Starting Materials | Typical Yield (%) | Reference(s) |

| Wittig Reaction | Deuterated Benzaldehyde, Deuterated Benzyltriphenylphosphonium Chloride | 21-99 | [1] |

| Horner-Wadsworth-Emmons | Deuterated Benzaldehyde, Deuterated Diethyl Benzylphosphonate | Generally high, often >80 | [7] |

| McMurry Coupling | Deuterated Benzaldehyde | 50-80 | [8] |

| Heck Reaction | Deuterated Aryl Halide, Deuterated Styrene | 56-94 | [9] |

| Olefin Metathesis | Deuterated Styrene | >98 (trans-selectivity) | [12] |

Table 2: Deuterium Incorporation Levels

| Deuterated Moiety | Method of Deuteration | Deuterium Incorporation (%) | Reference(s) |

| Benzaldehyde-d1 (formyl) | NHC-catalyzed H/D exchange with D2O | >95 | [17] |

| Benzyl-d2-triphenylphosphonium | From Benzyl-d2-halide | >95 | [20] |

| trans-Stilbene-d12 | Olefin metathesis of Styrene-d8 | High (not quantified) | - |

Conclusion

The synthesis of deuterated trans-stilbene can be achieved through several reliable methods. The Wittig and Horner-Wadsworth-Emmons reactions offer versatility in introducing deuterium at specific positions on either the aromatic rings or the vinylic carbons, with the HWE reaction generally providing superior trans-selectivity and easier purification. The McMurry coupling is an excellent choice for producing symmetrically deuterated stilbenes from a single deuterated aldehyde. The Heck reaction and olefin metathesis are powerful, modern methods that provide high trans-selectivity. The choice of the optimal synthetic route will be dictated by the desired deuteration pattern, the availability and cost of deuterated starting materials, and the required scale of the synthesis. For high trans-selectivity and atom economy in symmetrical syntheses, olefin metathesis is often the preferred method. For unsymmetrical deuteration patterns, the Wittig and HWE reactions provide greater flexibility.

References

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. m.youtube.com [m.youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. "Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inqui" by Timothy J. Bannin, Partha P. Datta et al. [digitalcommons.uri.edu]

- 13. Perkin reaction - Wikipedia [en.wikipedia.org]

- 14. Perkin reaction [pharmacytimess.com]

- 15. byjus.com [byjus.com]

- 16. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

- 17. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chirally deuterated benzyl chlorides from benzyl alcohols via hexachloroacetone/polymer-supported triphenylphosphine: synthesis of protected (2S, 3S)-[3-(2)H, (15)N]-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Use of TRANS-STILBENE-D10 as an Internal Standard in GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical and environmental sciences. The accuracy and reliability of GC-MS data are paramount. The use of internal standards is a critical practice to ensure data integrity by correcting for variations in sample preparation, injection volume, and instrument response. Isotopically labeled internal standards, such as TRANS-STILBENE-D10, are considered the gold standard for quantitative GC-MS analysis. Due to their chemical and physical similarity to the analyte of interest, they co-elute and experience similar ionization and fragmentation, providing a robust method for accurate quantification.[1][2]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-MS for the quantitative analysis of a target analyte, exemplified here by trans-stilbene. These protocols are applicable to the analysis of other stilbenoid compounds and analogous molecules with appropriate validation.

Principle of Internal Standard Method

The internal standard method involves adding a known concentration of a substance (the internal standard) to all samples, calibration standards, and quality control samples. The ratio of the analyte signal to the internal standard signal is then plotted against the analyte concentration to create a calibration curve. This ratiometric approach compensates for variations that can occur during sample handling and analysis. Deuterated standards like this compound are ideal because they are chemically identical to the analyte but have a different mass, allowing for their distinct detection by the mass spectrometer.

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: trans-stilbene (or other stilbenoid of interest)

-

Internal Standard: this compound

-

Solvents: Hexane, Dichloromethane, Methanol (GC-MS grade)

-

Derivatizing Agent (if necessary): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Gases: Helium (carrier gas, 99.999% purity)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of trans-stilbene and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. Store at 4°C in amber vials.

-

-

Intermediate Standard Solutions (10 µg/mL):

-

Dilute the primary stock solutions 1:100 with methanol.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the trans-stilbene intermediate solution into vials.

-

Add a constant amount of this compound intermediate solution to each calibration standard to achieve a final concentration of, for example, 100 ng/mL.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the final injection solvent (e.g., hexane or after derivatization).

-

Sample Preparation

The sample preparation method will be matrix-dependent. A generic protocol for a liquid sample is provided below.

-

Spiking: To 1 mL of the sample, add a precise volume of the this compound intermediate solution to achieve a concentration within the linear range of the assay (e.g., 100 ng/mL).

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix.

-

LLE Example: Add 2 mL of hexane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube. Repeat the extraction.

-

SPE Example: Condition a C18 SPE cartridge, load the sample, wash with a polar solvent, and elute the analytes with a non-polar solvent like hexane.

-

-

Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the injection solvent.

-

Derivatization (if required for improved volatility and chromatographic performance):

-

To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine).

-

Heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

Caption: Sample preparation workflow.

GC-MS Instrumental Parameters

The following are typical starting parameters and should be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless (1 minute) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| trans-stilbene | m/z 180 (quantifier), 179, 165 (qualifiers) |

| This compound | m/z 190 (quantifier), 188, 172 (qualifiers) |

Method Validation and Data Presentation

A validated method ensures reliable and reproducible results. Key validation parameters are summarized below.[1][3][4]

Linearity

Linearity should be assessed over a range of concentrations. A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Table 1: Example Calibration Curve Data for trans-stilbene

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 10 | 15,234 | 150,123 | 0.101 |

| 25 | 38,109 | 151,567 | 0.251 |

| 50 | 76,890 | 152,345 | 0.505 |

| 100 | 153,456 | 151,987 | 1.010 |

| 250 | 380,112 | 150,876 | 2.519 |

| 500 | 755,678 | 149,987 | 5.038 |

| Linearity (R²) | \multicolumn{3}{c | }{> 0.998 } | |

| Equation | \multicolumn{3}{c | }{y = 0.0101x - 0.0012 } |

Precision and Accuracy

Precision (as %RSD) and accuracy (as % recovery) are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Table 2: Precision and Accuracy Data

| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |

| Low | 30 | < 10% | < 15% | 95 - 105% |

| Medium | 200 | < 8% | < 12% | 97 - 103% |

| High | 400 | < 5% | < 10% | 98 - 102% |

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of low-concentration standards.

Table 3: Sensitivity Parameters

| Parameter | Definition | Typical Value (ng/mL) |

| LOD | S/N ≥ 3 | 5 |

| LOQ | S/N ≥ 10 | 10 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of trans-stilbene and related compounds by GC-MS. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to develop and validate their own quantitative assays. The inherent chemical and physical similarities between this compound and the target analyte ensure accurate correction for analytical variability, leading to high-quality, defensible data essential in research and drug development.

References

- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Stilbenes Using TRANS-STILBENE-D10 as an Internal Standard

Introduction

Stilbenes are a class of naturally occurring phenolic compounds found in various plants, with resveratrol in grapes and wine being a well-known example.[1] These compounds have garnered significant interest from researchers and drug development professionals due to their diverse pharmacological properties, including antioxidant and anticarcinogenic activities.[2][3] Accurate and precise quantification of stilbenes in complex biological matrices such as plasma, urine, and tissue, as well as in natural products like wine, is crucial for pharmacokinetic studies, dosage determination, and quality control.[4][5]

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] A deuterated internal standard, such as trans-stilbene-d10, is chemically almost identical to the analytes of interest, causing it to co-elute and experience similar ionization effects in the mass spectrometer.[6] This allows it to effectively compensate for variations during sample preparation, injection volume inconsistencies, and matrix-induced ion suppression or enhancement, leading to highly accurate and reproducible results.[7]

This document provides a detailed protocol for the quantification of various stilbenes in biological matrices using a robust LC-MS/MS method with this compound as the internal standard.

Experimental Protocols

Protocol for Sample Preparation (Plasma)

This protocol outlines a protein precipitation method, a common and effective technique for cleaning up plasma samples before LC-MS/MS analysis.[8][9]

-

Thaw Samples: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

-

Vortex: Vortex the samples for 10-15 seconds to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of each plasma sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each tube.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex Mix: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water) and vortex for 30 seconds.[10]

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer for Analysis: Transfer the final clear solution to LC vials for injection into the LC-MS/MS system.

Protocol for LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of stilbenes. Method optimization is recommended for specific analytes and matrices.

-

LC System: UHPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution:

-

0.0 min: 30% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 30% B

-

8.0 min: 30% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Key Parameters: See Table 1 for example MRM transitions.

Data Presentation

Quantitative data should be systematically organized to facilitate comparison and interpretation.

Table 1: Example LC-MS/MS Parameters for Stilbene Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| trans-Resveratrol | 227.1 | 185.1 | 100 | -25 |

| trans-Pterostilbene | 255.1 | 240.1 | 100 | -20 |

| Piceatannol | 243.1 | 201.1 | 100 | -22 |

| This compound (IS) | 190.1 | 89.1 | 100 | -35 |

Table 2: Method Validation Summary

The analytical method should be validated according to regulatory guidelines.[4] The following table summarizes typical performance characteristics.

| Parameter | trans-Resveratrol | trans-Pterostilbene | Acceptance Criteria |

| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | R² ≥ 0.99 |

| Correlation Coefficient (R²) | 0.998 | 0.997 | - |

| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | Signal-to-Noise > 10 |

| Intra-day Precision (%RSD) | < 6.5% | < 7.2% | < 15% |

| Inter-day Precision (%RSD) | < 8.1% | < 9.5% | < 15% |

| Accuracy (Recovery %) | 94.5% - 103.2% | 92.8% - 104.1% | 85% - 115% |

Visualizations

Diagrams created using Graphviz to illustrate workflows and key concepts.

Caption: Experimental workflow for stilbene quantification.

Caption: Principle of internal standard quantification.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Analysis of some stilbenes in Italian wines by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of stilbene derivatives in Burgundy red wines by ultra-high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and in-house validation of an LC-MS/MS method for the determination of stilbenes and resorcylic acid lactones in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 7. scispace.com [scispace.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. scribd.com [scribd.com]

- 10. agilent.com [agilent.com]

Application Notes and Protocols: TRANS-STILBENE-D10 for Neutron Scintillation Detectors

Introduction

TRANS-STILBENE-D10 (deuterated stilbene, stilbene-d12) is a deuterated analog of the organic scintillator trans-stilbene. It has emerged as a high-performance material for fast neutron detection, particularly in applications requiring the simultaneous measurement of neutrons and gamma rays.[1] Organic scintillators are sensitive to both types of radiation; however, the ability to distinguish between them is crucial for accurate neutron measurements in mixed radiation fields.[2][3] Stilbene-d12 offers exceptional pulse shape discrimination (PSD) capabilities, often superior to its hydrogenated counterpart and other organic scintillators.[4] This property, combined with its solid, non-hygroscopic, and non-hazardous nature, makes it an ideal candidate for applications in nuclear safeguards, nonproliferation, homeland security, and advanced physics research.[5][6] The use of deuterated stilbene is particularly advantageous for fast neutron spectroscopy, as it can provide information on the incident neutron energy spectrum without the need for complex time-of-flight measurements.[4][6]

Principle of Operation: Neutron and Gamma-Ray Interactions

The ability of this compound to discriminate between neutrons and gamma rays is rooted in the different interaction mechanisms of these particles with the scintillator material.

-

Neutron Interaction: Fast neutrons interact primarily through elastic scattering with the deuterium nuclei in the crystal, producing energetic recoil deuterons.

-

Gamma-Ray Interaction: Gamma rays interact predominantly with the atomic electrons via Compton scattering, producing recoil electrons.[1]

The high ionization density of the recoil deuterons preferentially populates triplet states in the stilbene molecules. The delayed fluorescence from the slow decay of these triplet states results in a scintillation pulse with a prominent "tail" component. In contrast, the recoil electrons produce a faster pulse with very little delayed component.[7] This difference in pulse shape is the basis for neutron-gamma discrimination.

Caption: Particle interaction pathways in a this compound crystal.

Data Presentation

Table 1: Physical and Scintillation Properties of Trans-Stilbene

| Property | This compound (d12) | Trans-Stilbene (h12, regular) |

| Chemical Formula | C₁₄D₁₂ | C₁₄H₁₂ |

| Melting Point | 123.8 – 125.9 °C[4] | 124.0 – 126.1 °C[4] |

| Density | ~1.24 g/cm³[8] | 1.15 g/cm³[5] |

| Maximum Emission | ~380 nm | 380 nm[5] |

| Light Output (LO) | Approximately equal to regular stilbene[4] | Standard reference |

| Prompt Decay Time | Not specified, similar to h12 | 4.3 ns[5] |

| Rise Time | Not specified, similar to h12 | 0.1 ns[5] |

Table 2: Pulse Shape Discrimination (PSD) Performance

The Figure of Merit (FOM) is a common metric for quantifying the quality of separation between neutron and gamma-ray events. A higher FOM value indicates better discrimination.

| Scintillator | Energy Range (keVee*) | FOM | Source |

| This compound | 710 - 822 | Higher than h12[9] | 239PuBe[9] |

| Trans-Stilbene (h12) | 460 - 500 | Lower than d12[4] | 252Cf[4] |

| Trans-Stilbene (h12) | 300 - 700 | ~1.7[2] | 252Cf[2] |

*keVee: keV electron equivalent.

Experimental Protocols

Protocol 1: Detector Assembly and Setup

-

Crystal Handling: Handle the stilbene crystal with clean, powder-free gloves to avoid contaminating the optical surfaces. Although not hygroscopic, it is good practice to keep the crystal in a dry environment.

-